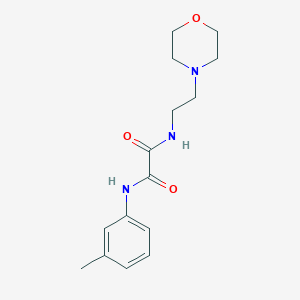

N'-(3-methylphenyl)-N-(2-morpholin-4-ylethyl)oxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methylphenyl)-N-(2-morpholin-4-ylethyl)oxamide is a chemical compound that has gained attention in scientific research due to its potential in various applications. This compound is also known as MPEO and is a white crystalline solid with a molecular formula of C17H24N2O2. MPEO has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions are being studied extensively.

Scientific Research Applications

Oxidized Phospholipids and Atherosclerosis

Research on oxidized phospholipids (OxPLs) suggests their significant role in atherosclerosis, a disease characterized by the hardening of arteries due to the accumulation of fatty deposits. OxPLs have been identified as major regulators of cell types present in the vessel wall, influencing over a thousand genes in endothelial cells. These genes can have pro-atherogenic (promoting atherosclerosis) or anti-atherogenic (preventing atherosclerosis) effects. The understanding of OxPLs, including their interaction with receptors and signaling pathways, is crucial in comprehending the atherosclerotic process and could provide a context for researching compounds like N'-(3-methylphenyl)-N-(2-morpholin-4-ylethyl)oxamide in relation to vascular health or disease mechanisms (Berliner, Watson, 2005).

Antioxidant Activity and Analytical Methods

The study of antioxidants is pivotal in various fields, from food engineering to pharmaceuticals, due to their ability to neutralize harmful free radicals. A review on analytical methods used in determining antioxidant activity emphasizes the significance of these compounds in mitigating oxidative stress-related diseases. Understanding the antioxidant capacity of compounds, including possibly this compound, could be instrumental in developing treatments or supplements aimed at enhancing antioxidant defenses (Munteanu, Apetrei, 2021).

Polymer-Supported Syntheses of Heterocycles

The development of synthetic methodologies for heterocycles, such as oxazines and thiazines, using solid-phase synthesis (SPS) demonstrates the growing interest in accessing diverse compounds for pharmaceutical applications. The review on polymer-supported syntheses provides insights into the versatility of morpholine derivatives in creating bioactive molecules, suggesting a potential area of research application for compounds like this compound in the synthesis of heterocyclic compounds with pharmacological relevance (Králová, Ručilová, Soural, 2018).

Cholinesterase Inhibitors and Organophosphate Exposure

The search for effective pretreatment agents against organophosphate exposure highlights the importance of cholinesterase inhibitors. These compounds offer protection by inhibiting acetylcholinesterase, preventing the toxic effects of organophosphates. Research into reversible cholinesterase inhibitors as pretreatment suggests potential pharmacological applications for related compounds in mitigating the risks associated with organophosphate poisoning (Lorke, Petroianu, 2018).

properties

IUPAC Name |

N'-(3-methylphenyl)-N-(2-morpholin-4-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c1-12-3-2-4-13(11-12)17-15(20)14(19)16-5-6-18-7-9-21-10-8-18/h2-4,11H,5-10H2,1H3,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEANEFWHCPUPDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NCCN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Pyridin-4-yl)amino]benzoic acid](/img/structure/B2627418.png)

![1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine](/img/structure/B2627428.png)

![8-(Benzo[d][1,3]dioxole-5-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2627429.png)